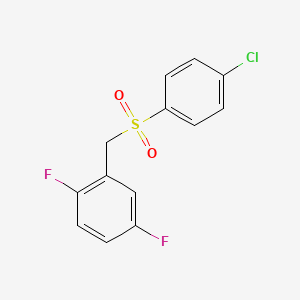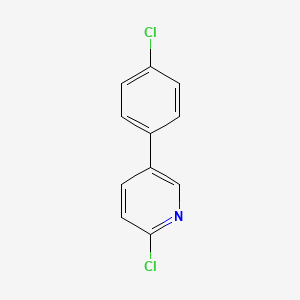
2-Chloro-5-(4-chlorophenyl)pyridine
Übersicht
Beschreibung
“2-Chloro-5-(4-chlorophenyl)pyridine” is a chemical compound with the CAS Number: 76053-48-0. It has a molecular weight of 224.09 and its IUPAC name is 2-chloro-5-(4-chlorophenyl)pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used .
Molecular Structure Analysis
The linear formula of “2-Chloro-5-(4-chlorophenyl)pyridine” is C11H7Cl2N . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
The melting point of “2-Chloro-5-(4-chlorophenyl)pyridine” is between 104-108 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Applications
Research on compounds related to 2-Chloro-5-(4-chlorophenyl)pyridine often explores their structural characteristics and synthetic potential. For example, studies have focused on the synthesis of derivatives through reactions like the Pd-catalyzed Suzuki cross-coupling, revealing insights into their reactivity and electronic properties. These derivatives demonstrate varied yields and have been analyzed for their electronic and non-linear optical properties, indicating potential applications in materials science and electronics (Nazeer et al., 2020)[https://consensus.app/papers/arylation-2bromo4chlorophenyl2bromobutanoate-nazeer/25a61d5a7de258c296d29de93429a804/?utm_source=chatgpt].
Optical and Electronic Properties
Investigations into the optical and electronic properties of 2-Chloro-5-(4-chlorophenyl)pyridine derivatives have shown significant potential. Studies involving pyrazolo pyridine derivatives have reported their structural, optical, and junction characteristics, highlighting their applications in fabricating heterojunctions and as photosensors due to their distinct optical energy gaps and diode characteristics (Zedan et al., 2020)[https://consensus.app/papers/junction-characteristics-pyrazolo-pyridine-derivatives-zedan/ab3571eb227d536cba8fa67653041acd/?utm_source=chatgpt].
Antitumor Evaluation
Derivatives of 2-Chloro-5-(4-chlorophenyl)pyridine have been synthesized and evaluated for their antitumor properties. These compounds have been assessed for their inhibitory activities against topoisomerases, with some showing significant topoisomerase II inhibitory activity, suggesting their potential as antitumor agents (Thapa et al., 2012)[https://consensus.app/papers/design-synthesis-antitumor-evaluation-246triaryl-thapa/80c52310029653efb018361af586fa55/?utm_source=chatgpt].
Antimicrobial and Antifungal Activities
Compounds structurally related to 2-Chloro-5-(4-chlorophenyl)pyridine have been explored for their antimicrobial and antifungal activities. Research indicates that certain derivatives exhibit moderate activity against Gram-positive and Gram-negative bacteria as well as fungi, demonstrating their potential as antimicrobial and antifungal agents (Bhuva et al., 2015)[https://consensus.app/papers/synthesis-spectral-studies-antibacterial-antifungal-bhuva/162eb477ab8853ada318196f823f284c/?utm_source=chatgpt].
Liquid Crystalline Compounds
A novel synthesis of liquid crystalline compounds incorporating 2-(4-alkylphenyl)pyridines, which are structurally related to 2-Chloro-5-(4-chlorophenyl)pyridine, has been reported. These compounds exhibit regioselective properties and have potential applications in the field of materials science, particularly in the development of liquid crystal displays (Chia et al., 2001)[https://consensus.app/papers/novel-synthesis-liquid-crystalline-compounds-chia/a4f13ae12a94527b940362aa0e86f141/?utm_source=chatgpt].
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects .
Eigenschaften
IUPAC Name |
2-chloro-5-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKONLQEWVLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434538 | |
| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chlorophenyl)pyridine | |
CAS RN |
76053-48-0 | |
| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

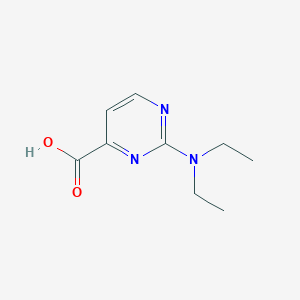
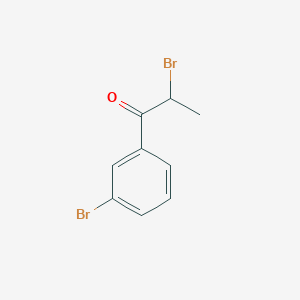
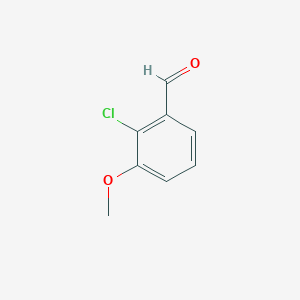






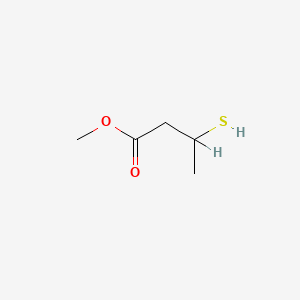
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)

